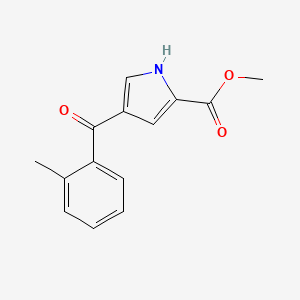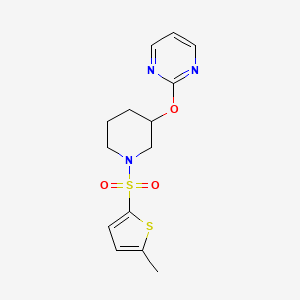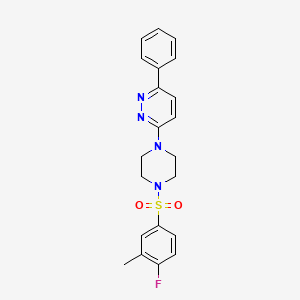![molecular formula C16H16N8O B2617833 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1226427-36-6](/img/structure/B2617833.png)
3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that has garnered significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry and drug development. This compound features a unique structure that includes a pyrazine ring, a piperazine moiety, and a pyridazine ring, making it a versatile candidate for various chemical reactions and biological interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step procedures that include the formation of intermediate compounds. One common synthetic route involves the reaction of pyrazine-2-carboxylic acid with piperazine to form the pyrazine-2-carbonyl piperazine intermediate. This intermediate is then reacted with 6-chloropyridazine and 1H-pyrazole under specific conditions to yield the final product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product. Additionally, industrial production would require stringent quality control measures to meet regulatory standards.
化学反応の分析
Types of Reactions
3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It is utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, in the context of tuberculosis treatment, the compound inhibits the growth of Mycobacterium tuberculosis by interfering with essential metabolic pathways .
類似化合物との比較
Similar Compounds
Pyrazinamide: A first-line anti-tubercular drug with a similar pyrazine ring structure.
Isoniazid: Another anti-tubercular agent that targets Mycobacterium tuberculosis.
Rifampicin: A broad-spectrum antibiotic used in combination with other drugs to treat tuberculosis.
Uniqueness
3-[4-(pyrazine-2-carbonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine stands out due to its multi-functional structure, which allows it to participate in a wide range of chemical reactions and biological interactions. Its ability to inhibit Mycobacterium tuberculosis with high efficacy and low toxicity makes it a promising candidate for further drug development .
特性
IUPAC Name |
pyrazin-2-yl-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8O/c25-16(13-12-17-5-6-18-13)23-10-8-22(9-11-23)14-2-3-15(21-20-14)24-7-1-4-19-24/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVWHSLEADHYBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-[4-(4-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B2617750.png)
![4-methoxy-2-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl 3-nitrobenzoate](/img/structure/B2617753.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2617754.png)
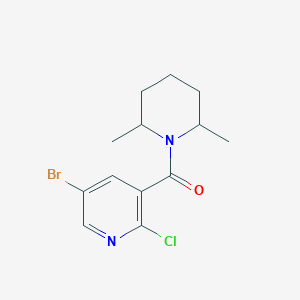
![3-Methyl-8-[(4-methylphenyl)methylamino]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2617759.png)
![5-Ethyl-2-{[1-(pyridine-2-carbonyl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B2617760.png)
![N-(4-chlorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2617763.png)
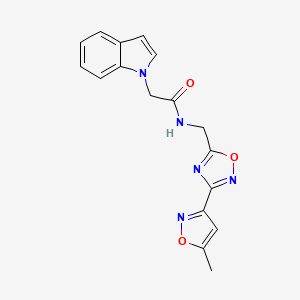
![(Z)-ethyl 2-((5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-1,3,4-thiadiazol-2-yl)thio)acetate](/img/structure/B2617766.png)

![N-[(4-methoxyphenyl)methyl]-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2617768.png)
